Cas no 891866-62-9 (1-(2-chloro-6-fluorophenyl)methyl-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione)
1-(2-chloro-6-fluorophenyl)methyl-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione Chemical and Physical Properties
Names and Identifiers
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- 1-(2-chloro-6-fluorophenyl)methyl-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- 891866-62-9
-
- Inchi: 1S/C19H18ClFN2O2/c1-12-8-13(2)10-14(9-12)23-7-6-22(18(24)19(23)25)11-15-16(20)4-3-5-17(15)21/h3-5,8-10H,6-7,11H2,1-2H3
- InChI Key: UEECTZMXFAOVNP-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1CN1C(C(N(C2C=C(C)C=C(C)C=2)CC1)=O)=O)F
Computed Properties
- Exact Mass: 360.1040837g/mol
- Monoisotopic Mass: 360.1040837g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 508
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 40.6Ų
1-(2-chloro-6-fluorophenyl)methyl-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6548-2347-2μmol |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
891866-62-9 | 2μmol |
$57.0 | 2023-09-05 | ||
| Life Chemicals | F6548-2347-5μmol |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
891866-62-9 | 5μmol |
$63.0 | 2023-09-05 | ||
| Life Chemicals | F6548-2347-10μmol |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
891866-62-9 | 10μmol |
$69.0 | 2023-09-05 | ||
| Life Chemicals | F6548-2347-20μmol |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
891866-62-9 | 20μmol |
$79.0 | 2023-09-05 | ||
| Life Chemicals | F6548-2347-1mg |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
891866-62-9 | 1mg |
$54.0 | 2023-09-05 | ||
| Life Chemicals | F6548-2347-2mg |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
891866-62-9 | 2mg |
$59.0 | 2023-09-05 | ||
| Life Chemicals | F6548-2347-3mg |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
891866-62-9 | 3mg |
$63.0 | 2023-09-05 | ||
| Life Chemicals | F6548-2347-4mg |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
891866-62-9 | 4mg |
$66.0 | 2023-09-05 | ||
| Life Chemicals | F6548-2347-5mg |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
891866-62-9 | 5mg |
$69.0 | 2023-09-05 | ||
| Life Chemicals | F6548-2347-10mg |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
891866-62-9 | 10mg |
$79.0 | 2023-09-05 |
1-(2-chloro-6-fluorophenyl)methyl-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 1-(2-chloro-6-fluorophenyl)methyl-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
Introduction to 1-(2-chloro-6-fluorophenyl)methyl-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione (CAS No. 891866-62-9) and Its Emerging Applications in Chemical Biology
The compound 1-(2-chloro-6-fluorophenyl)methyl-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione, identified by its CAS number 891866-62-9, represents a significant advancement in the realm of chemical biology and pharmaceutical research. This heterocyclic molecule, featuring a tetrahydropyrazine core adorned with chloro and fluoro substituents on one phenyl ring and dimethyl groups on the other, has garnered attention for its versatile structural framework and potential biological activities.
Recent studies have highlighted the compound's relevance in the development of novel therapeutic agents. The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (dimethyl) groups imparts unique electronic properties to the molecule, making it a promising candidate for further investigation. Specifically, the tetrahydropyrazine scaffold is known for its role in medicinal chemistry due to its ability to mimic natural products and exhibit favorable pharmacokinetic profiles.
In the context of drug discovery, 1-(2-chloro-6-fluorophenyl)methyl-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione has been explored for its potential interactions with biological targets. Preliminary computational studies suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in metabolic disorders. The fluorine atom, in particular, is a key structural feature that enhances binding affinity and metabolic stability—properties that are highly valued in drug design.
Moreover, the compound's dual phenyl rings provide a rich scaffold for further derivatization. Researchers have been experimenting with various functionalization strategies to optimize its biological activity. For instance, modifications at the 2-position of the tetrahydropyrazine ring have shown promise in enhancing binding interactions with protein targets. These findings align with broader trends in medicinal chemistry where structural diversity is leveraged to improve drug efficacy.
The integration of 1-(2-chloro-6-fluorophenyl)methyl-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione into high-throughput screening (HTS) campaigns has also been a focal point of recent research. Such campaigns enable rapid identification of bioactive compounds by systematically testing large libraries against numerous biological assays. The compound's unique structural features make it an attractive candidate for HTS platforms designed to uncover novel therapeutic leads.
From a synthetic chemistry perspective, the preparation of this compound involves multi-step reactions that showcase modern methodologies in organic synthesis. The use of transition-metal-catalyzed cross-coupling reactions has been particularly instrumental in constructing the complex phenyl rings. These synthetic approaches not only highlight the compound's synthetic accessibility but also contribute to the development of robust protocols for constructing similar heterocyclic systems.
Advances in spectroscopic techniques have further facilitated the characterization of 1-(2-chloro-6-fluorophenyl)methyl-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione. High-resolution NMR spectroscopy and mass spectrometry have provided detailed insights into its molecular structure and conformational preferences. These analytical data are crucial for understanding its behavior in biological systems and for guiding further structural optimization efforts.
The compound's potential extends beyond traditional pharmaceutical applications. Researchers are exploring its utility as an intermediate in material science research. For example, its rigid heterocyclic core could serve as a building block for designing advanced polymers or functional materials with tailored properties. This interdisciplinary approach underscores the broad applicability of such chemical entities.
Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the study of 1-(2-chloro-6-fluorophenyl)methyl-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione. These partnerships bring together expertise from diverse fields—such as computational chemistry、biophysics、and pharmacology—to unravel complex biological mechanisms. Such interdisciplinary collaborations are essential for translating laboratory discoveries into tangible therapeutic benefits.
Looking ahead, 1-(2-chloro-6-fluorophenyl)methyl-4-(3,5-dimethylphenyl)-1, 2, 3, 4-tetrahydropyrazine - 2, 3 - dione (CAS No. 891866 - 62 - 9) is poised to play a pivotal role in shaping future research directions within chemical biology and drug discovery。 Its unique structural features, coupled with promising preliminary data, make it a compelling subject for further exploration。 As methodologies continue to evolve, this compound will undoubtedly contribute to our understanding of molecular interactions and therapeutic interventions。
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